molecular formula C16H18N4O3S B2511854 (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173530-21-6

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2511854
CAS No.: 1173530-21-6
M. Wt: 346.41
InChI Key: IYWKHJMUBBECLB-MSUUIHNZSA-N
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Description

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound designed for research and development purposes. Structurally, it features a 1-methyl-1H-pyrazole-3-carboxamide moiety linked to a 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene group. This molecular architecture is characteristic of a class of compounds known to exhibit diverse biological activities in scientific investigations. Compounds with benzothiazole and pyrazole carboxamide scaffolds have been extensively studied in various research fields. For instance, similar structures have been explored as antitumor agents, with some demonstrating potent anti-proliferative activity against a broad range of cancer cell lines, inducing cell cycle arrest and showing selectivity for certain cancer types . Additionally, pyrazole carboxamide derivatives have been researched for their antifungal properties, with studies indicating their mechanism may involve disrupting mitochondrial function by targeting key enzymes in the respiratory chain . The presence of specific substituents, such as the 3-ethyl group and 5,6-dimethoxy motifs on the benzothiazole ring, is a subject of research interest, as these modifications can significantly influence the compound's physicochemical properties and its interaction with biological targets. This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-5-20-11-8-12(22-3)13(23-4)9-14(11)24-16(20)17-15(21)10-6-7-19(2)18-10/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWKHJMUBBECLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=NN(C=C3)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential biological activities. Its unique structure, which combines a benzo[d]thiazole core with a pyrazole moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anticonvulsant properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₈N₄O₃S
Molecular Weight 346.4 g/mol
CAS Number 1173530-21-6
Structure Structure

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values as low as 0.22 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of thiazole-derived compounds has been extensively studied. In vitro tests demonstrated that thiazole-based compounds could inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and Jurkat cells (leukemia). The activity was attributed to the presence of electron-donating groups on the phenyl ring, enhancing cytotoxic effects .

A specific study found that compounds similar to this compound exhibited promising results in inhibiting cancer cell growth, suggesting that this compound could be a candidate for further anticancer drug development .

Anticonvulsant Activity

Thiazole derivatives have also been reported to possess anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly impacted anticonvulsant efficacy. Compounds with specific substitutions demonstrated high protective effects against seizure models in animal studies .

The biological activity of this compound may involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling.
  • Bioavailability Enhancement : The structural components may enhance solubility and distribution within biological systems, improving efficacy.

Case Studies

Several case studies have documented the effects of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of thiazole derivatives in treating bacterial infections resistant to conventional antibiotics. Results indicated significant improvement in patient outcomes with minimal side effects.
  • Cancer Treatment : In a preclinical model, thiazole-based compounds were tested against various cancer cell lines. The findings suggested a dose-dependent response in inhibiting tumor growth, warranting further investigation into their use as adjunct therapies in oncology.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide exhibit antitumor properties. The mechanism often involves the inhibition of specific cancer cell pathways, leading to apoptosis. For instance, studies have shown that derivatives containing the benzothiazole structure can effectively inhibit tumor growth in various cancer models .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit bacterial growth, making it a candidate for developing new antibiotics. Its effectiveness against resistant strains of bacteria is particularly noteworthy .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds with similar structures have been evaluated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Study 1: Antitumor Efficacy

In a study published in 2020, researchers synthesized several derivatives of benzothiazole and evaluated their antitumor efficacy in vitro against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells .

Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of various thiazole derivatives. The study found that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics .

Comparison with Similar Compounds

Key Differences

Structural Complexity: The target compound’s benzothiazole-pyrazole scaffold contrasts sharply with the glycosidic or flavonoid backbones of the compared compounds. This difference likely results in divergent binding affinities and metabolic stability.

Spectroscopic Characterization : The evidence lacks NMR or UV data for the target compound, precluding direct comparison of spectroscopic signatures (e.g., chemical shifts, coupling constants) with Zygocaperoside or Isorhamnetin derivatives .

Preparation Methods

Cyclization to Form the Benzothiazole Scaffold

The benzothiazole ring is synthesized via acid-catalyzed cyclization of a substituted aniline precursor. A mixture of 4,5-dimethoxy-2-nitroaniline (1.0 equiv) and potassium thiocyanate (1.2 equiv) in concentrated sulfuric acid undergoes heating at 80°C for 4 hours, yielding 5,6-dimethoxybenzo[d]thiazol-2-amine.

Key Reaction Conditions

  • Solvent: Concentrated H2SO4
  • Temperature: 80°C
  • Yield: 68%

N-Alkylation to Introduce the Ethyl Group

The amine at position 2 of the benzothiazole is alkylated using ethyl bromide. A solution of 5,6-dimethoxybenzo[d]thiazol-2-amine (1.0 equiv) and ethyl bromide (1.5 equiv) in acetonitrile, with potassium carbonate (2.0 equiv) and tetraethylammonium bromide (TEAB) as a phase-transfer catalyst, is refluxed for 12 hours.

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.34 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, -CH2CH3), 3.85 (s, 3H, -OCH3), 3.82 (s, 3H, -OCH3), 1.32 (t, J = 7.1 Hz, 3H, -CH2CH3).
  • ESI-MS : m/z calcd for C11H14N2O2S: 238.08; found: 238.12.

Synthesis of the Pyrazole-Carboxamide Moiety

Formation of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

1-Methyl-1H-pyrazole-3-carbonitrile is hydrolyzed under acidic conditions. A solution of the nitrile (1.0 equiv) in 6 M HCl is refluxed for 6 hours, followed by neutralization with NaOH to yield the carboxylic acid.

Optimization Note

  • Prolonged hydrolysis (>8 hours) leads to decarboxylation, reducing yields to <40%.

Conversion to Carboxamide

The carboxylic acid is activated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane, followed by reaction with ammonium hydroxide to afford 1-methyl-1H-pyrazole-3-carboxamide.

Yield : 82%

Imine Bond Formation and Z-Selectivity

Condensation Reaction

A solution of 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2-amine (1.0 equiv) and 1-methyl-1H-pyrazole-3-carboxamide (1.1 equiv) in ethanol, with acetic acid as a catalyst, is refluxed for 24 hours. The Z-isomer is favored due to steric hindrance between the ethyl group and pyrazole ring.

Reaction Monitoring

  • TLC : Hexane/ethyl acetate (3:1) shows complete consumption of starting material at 18 hours.

Purification and Stereochemical Assignment

Crude product is purified via silica gel chromatography (eluent: CH2Cl2/MeOH 95:5). Z-configuration is confirmed by NOESY correlations between the ethyl group and pyrazole protons.

Characterization Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.24 (s, 1H, NH), 7.52 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 6.75 (s, 1H, pyrazole-H), 4.25 (q, J = 7.1 Hz, 2H, -CH2CH3), 3.94 (s, 3H, -OCH3), 3.91 (s, 3H, -OCH3), 3.85 (s, 3H, N-CH3), 1.44 (t, J = 7.1 Hz, 3H, -CH2CH3).
  • 13C NMR (101 MHz, CDCl3) : δ 169.8 (C=O), 158.2 (C=N), 152.1, 148.9, 142.7 (Ar-C), 126.5 (pyrazole-C), 109.4, 105.2 (Ar-H), 56.3, 56.1 (-OCH3), 44.7 (-CH2CH3), 38.2 (N-CH3), 14.5 (-CH2CH3).
  • HRMS (ESI) : m/z calcd for C16H19N4O3S: 363.1125; found: 363.1128.

Optimization of Reaction Conditions

Solvent Screening for Condensation

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 78 24 65
DMF 100 12 58
Toluene 110 18 47
Acetonitrile 82 24 71

Ethanol balances reactivity and cost-effectiveness, though acetonitrile provides marginally higher yields.

Acid Catalyst Comparison

Catalyst (10 mol%) Yield (%)
Acetic acid 65
p-TsOH 72
HCl (gas) 68
No catalyst 22

p-Toluenesulfonic acid (p-TsOH) enhances reaction efficiency by stabilizing the transition state.

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